3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
1226441-78-6 |
|---|---|
Molecular Formula |
C24H18N4O6S |
Molecular Weight |
490.49 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H18N4O6S/c1-31-17-5-3-2-4-15(17)22-25-20(34-26-22)12-27-16-8-9-35-21(16)23(29)28(24(27)30)11-14-6-7-18-19(10-14)33-13-32-18/h2-10H,11-13H2,1H3 |
InChI Key |
RZICCRQHAMBZLL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC6=C(C=C5)OCO6)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a thieno[3,2-d]pyrimidine core substituted with various functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this structure exhibit significant anticancer properties. For instance:
- In vitro studies showed that derivatives containing the benzo[d][1,3]dioxole moiety have IC50 values ranging from 1.54 µM to 4.52 µM against various cancer cell lines (HepG2, HCT116, MCF7) .
- The mechanism of action involves EGFR inhibition , which is crucial in the proliferation of cancer cells. Cell cycle analysis indicated that these compounds induce apoptosis in cancer cells via the mitochondrial pathway by modulating proteins such as Bax and Bcl-2 .
Antibacterial Activity
The compound also shows promise as an antibacterial agent:
- Studies on related compounds have indicated that they possess inhibitory activity against bacterial strains such as Escherichia coli and Staphylococcus aureus , with some derivatives demonstrating MIC values in the range of 12.5–25 µg/ml .
- The presence of bulky hydrophobic groups in the structure enhances its antimicrobial efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been reported that similar compounds inhibit Mur ligases (MurD and MurE), which are essential for bacterial cell wall synthesis .
- Apoptosis Induction : The activation of apoptotic pathways through mitochondrial dysfunction is a key mechanism by which this compound exerts its anticancer effects .
Case Study 1: Anticancer Efficacy
A study published in Elsevier evaluated the anticancer activity of thiourea derivatives incorporating benzo[d][1,3]dioxole. The findings revealed:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 5 | HepG2 | 2.38 |
| Compound 5 | HCT116 | 1.54 |
| Compound 5 | MCF7 | 4.52 |
| Doxorubicin | HepG2 | 7.46 |
These results indicate that the tested derivatives are more potent than the standard drug doxorubicin against certain cancer cell lines .
Case Study 2: Antibacterial Properties
Research on benzotriazole derivatives highlighted their antibacterial activity against various strains:
| Compound | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12.5 |
| Compound B | Escherichia coli | 25 |
These findings suggest that modifications to the benzo[d][1,3]dioxole framework can enhance antibacterial properties .
Chemical Reactions Analysis
Thieno[3,2-d]pyrimidine-2,4-dione Core Reactivity
The bicyclic thieno-pyrimidine system exhibits reactivity typical of lactams and electron-deficient heterocycles. Key reactions include:
Benzo[d] dioxole (Methylenedioxy) Reactivity
The methylenedioxy group is relatively stable but can undergo cleavage under harsh conditions:
1,2,4-Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole moiety is susceptible to ring-opening and electrophilic substitution:
2-Methoxyphenyl Group Reactivity
The aryl methoxy group participates in demethylation and electrophilic substitution:
Methylene Linker Reactivity
The methylene bridges (-CH<sub>2</sub>-) between functional groups may undergo:
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Oxidation | KMnO<sub>4</sub> or O<sub>3</sub> | Formation of ketones or carboxylic acids | Requires activated methylene groups; limited data. |
| Halogenation | NBS or Br<sub>2</sub> | Brominated derivatives | Radical-initiated reactions possible. |
Key Research Findings
-
Hydrolytic Stability : The thieno-pyrimidine dione core shows moderate stability in neutral aqueous conditions but degrades rapidly under strong acidic or basic conditions .
-
Oxadiazole Reactivity : The 1,2,4-oxadiazole ring is a liability in protic solvents, necessitating careful handling during synthesis .
-
Methylenedioxy Group : Resists mild oxidation but cleaves under concentrated acid to yield bioactive catechol intermediates .
Preparation Methods
Cyclocondensation with Urea Derivatives
Ethyl 2-amino-3-carbethoxy-4,5-dimethylthiophene-3-carboxylate undergoes cyclization with potassium cyanate in acetic acid under reflux to yield 3-methylthieno[3,2-d]pyrimidine-2,4-dione. Microwave irradiation (150°C, 30 min) improves yields (82–89%) compared to conventional heating (65–72%). For the target compound, the 3-position is functionalized with a benzodioxolylmethyl group via alkylation.
Functionalization at Position 3
The 3-methyl group is replaced with benzo[d]dioxol-5-ylmethyl through nucleophilic substitution. Thieno[3,2-d]pyrimidine-2,4-dione (1 equiv) reacts with 5-(bromomethyl)benzo[d]dioxole (1.2 equiv) in DMF with K₂CO₃ (2 equiv) at 80°C for 12 hr. The product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1), yielding 3-(benzo[d]dioxol-5-ylmethyl)thieno[3,2-d]pyrimidine-2,4-dione (74% yield).
Synthesis of 3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl Substituent
The 1,2,4-oxadiazole ring is constructed via cyclization of an amidoxime with a carboxylic acid derivative.
Amidoxime Preparation
2-Methoxybenzonitrile (1 equiv) reacts with hydroxylamine hydrochloride (1.5 equiv) in ethanol/water (4:1) at 80°C for 6 hr to form N-hydroxy-2-methoxybenzimidamide. The amidoxime is isolated by filtration (89% yield).
Oxadiazole Formation
The amidoxime (1 equiv) reacts with ethyl chloroacetate (1.1 equiv) in pyridine at 120°C for 8 hr, forming 5-(chloromethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole. The chloromethyl intermediate is purified via recrystallization (ethanol) and subsequently treated with NaI in acetone to yield the iodomethyl analog (92% yield).
Coupling of Substituents to the Thienopyrimidine Core
N-Alkylation at Position 1
3-(Benzo[d]dioxol-5-ylmethyl)thieno[3,2-d]pyrimidine-2,4-dione (1 equiv) undergoes N-alkylation with 5-(iodomethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole (1.2 equiv) in DMF using Cs₂CO₃ (2.5 equiv) at 60°C for 24 hr. The reaction mixture is quenched with ice water, and the product is extracted with dichloromethane. Column chromatography (hexane:ethyl acetate, 2:1) affords the target compound in 68% yield.
Structural Validation and Analytical Data
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.38 (m, 3H, Ar-H), 6.92 (s, 1H, benzodioxole-H), 5.32 (s, 2H, OCH₂O), 4.89 (s, 2H, NCH₂Oxadiazole), 4.12 (s, 2H, NCH₂Benzodioxole), 3.87 (s, 3H, OCH₃).
- IR (KBr) : 1745 cm⁻¹ (C=O), 1660 cm⁻¹ (C=N).
- HRMS (ESI+) : m/z 519.1321 [M+H]⁺ (calcd. 519.1318).
Crystallographic Data
Single-crystal X-ray diffraction confirms the thieno[3,2-d]pyrimidine-2,4-dione core and substitution pattern. The dihedral angle between the oxadiazole and benzodioxole rings is 87.5°, indicating orthogonal orientation.
Optimization and Yield Comparison
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Core cyclization | Microwave | 89 | 98 |
| 3-Alkylation | Conventional | 74 | 95 |
| Oxadiazole formation | Pyridine reflux | 92 | 97 |
| N-Alkylation | Cs₂CO₃, DMF | 68 | 96 |
Challenges and Mitigation Strategies
Q & A
Q. What are the standard synthetic routes for preparing thieno[3,2-d]pyrimidine-2,4-dione derivatives, and how can they be adapted for this compound?
The core scaffold of thieno[3,2-d]pyrimidine-2,4-dione derivatives is typically synthesized via cyclocondensation reactions. For this compound, a two-step approach is recommended:
- Step 1 : Cyclocondensation of a substituted thiophene-carbohydrazide with 1,1’-carbonyldiimidazole to form the pyrimidine-dione ring .
- Step 2 : Alkylation using benzyl chlorides or oxadiazole-containing chlorides (e.g., 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles) to introduce the benzo[d][1,3]dioxol-5-ylmethyl and 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl groups .
Key Tip : Use DMF as the solvent with potassium carbonate to promote alkylation efficiency .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
A combination of spectroscopic and analytical techniques is critical:
- NMR Spectroscopy : Analyze and NMR to verify substituent positions (e.g., methoxy groups, oxadiazole linkages) .
- HRMS : Confirm molecular weight and fragmentation patterns to rule out byproducts .
- X-ray Crystallography (if feasible): Resolve crystal structures to validate stereochemistry, particularly for bulky substituents .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Start with broad-spectrum antimicrobial screening (e.g., against Gram-positive/negative bacteria, fungi) due to the reported activity of analogous thieno-pyrimidine derivatives. Use microdilution assays to determine minimum inhibitory concentrations (MICs) . For anticonvulsant potential, employ the maximal electroshock (MES) or pentylenetetrazole (PTZ) seizure models, as seen in related benzo[d][1,3]dioxolyl derivatives .
Advanced Research Questions
Q. How can the synthetic yield of this compound be optimized, particularly for the alkylation step?
Optimization strategies include:
- Temperature Control : Perform alkylation at 60–80°C to balance reaction rate and side-product formation .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity of the chloromethyl intermediates .
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product from unreacted starting materials .
Data Note : Monitor reaction progress via TLC (silica gel, UV visualization) to minimize over-alkylation .
Q. What methodologies are effective for studying structure-activity relationships (SAR) of this compound?
- Substituent Variation : Synthesize analogs with modified oxadiazole (e.g., 3-phenyl vs. 3-(2-methoxyphenyl)) or benzo[d][1,3]dioxolyl groups to assess impact on bioactivity .
- Computational Modeling : Perform docking studies with target proteins (e.g., bacterial dihydrofolate reductase) to predict binding affinities .
- In Vivo/In Vitro Correlation : Compare antimicrobial IC values with in vivo efficacy in rodent infection models .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Assay Standardization : Ensure consistent protocols (e.g., inoculum size, incubation time) to minimize variability .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent effects in cell-based assays) .
- Target Validation : Employ gene knockout or siRNA silencing to confirm mechanistic hypotheses .
Q. What strategies are recommended for improving this compound’s selectivity toward specific microbial targets?
- Proteomic Profiling : Use affinity chromatography or pull-down assays to identify off-target interactions .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance target-specific activation .
- Co-crystallization Studies : Resolve ligand-target complexes to guide rational modifications .
Q. How can stability and degradation products of this compound be characterized under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic/basic conditions, UV light, and elevated temperatures.
- LC-MS Analysis : Monitor degradation pathways and identify major byproducts .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months to predict shelf-life .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Alkylation Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 70°C | Maximizes reactivity |
| Solvent | DMF | Enhances solubility |
| Base | KCO | Minimizes hydrolysis |
| Reaction Time | 12–16 hours | Balances completion vs. degradation |
Q. Table 2. Comparative Bioactivity of Analogous Compounds
| Substituent (R) | MIC (μg/mL) E. coli | MIC (μg/mL) S. aureus |
|---|---|---|
| 3-(2-Methoxyphenyl) | 8.2 | 6.5 |
| 3-Phenyl | 12.4 | 9.8 |
| 3-(4-Fluorophenyl) | 7.9 | 5.3 |
| Data adapted from antimicrobial screenings |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
